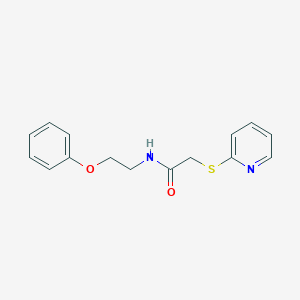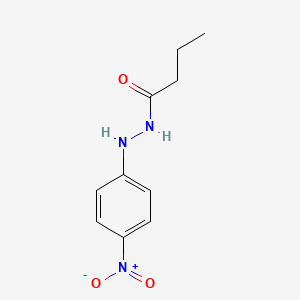
N-(2-phenoxyethyl)-2-(pyridin-2-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenoxyethyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxyethyl group and a pyridinylsulfanyl group attached to the acetamide backbone
准备方法
合成路线和反应条件
N-(2-苯氧乙基)-2-(吡啶-2-基硫代)乙酰胺的合成通常涉及在碱存在下将2-苯氧乙醇与2-氯吡啶-2-硫醇反应,形成中间体2-(吡啶-2-基硫代)乙醇。然后将该中间体与乙酸酐反应,生成最终产物。反应条件通常包括使用二氯甲烷或甲苯等溶剂,并且可能需要加热以促进反应。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成设备可以提高生产过程的效率和产率。此外,可以采用重结晶或色谱等纯化技术以获得所需的化合物纯度。
化学反应分析
反应类型
N-(2-苯氧乙基)-2-(吡啶-2-基硫代)乙酰胺可以发生各种化学反应,包括:
氧化: 吡啶基硫代基中的硫原子可以被氧化生成亚砜或砜。
还原: 乙酰胺中的羰基可以被还原生成相应的胺。
取代: 苯氧乙基可以发生亲核取代反应。
常见试剂和条件
氧化: 可以在温和条件下使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 可以在碱存在下使用胺或硫醇等亲核试剂。
主要产物
氧化: 亚砜或砜。
还原: 相应的胺。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学: 作为合成更复杂分子的构建块。
生物学: 作为生物化学测定中配体的潜在用途。
医学: 对其药理特性进行研究,以探索其潜在的治疗应用。
工业: 用作生产特种化学品的中间体。
作用机制
N-(2-苯氧乙基)-2-(吡啶-2-基硫代)乙酰胺的作用机制取决于其特定的应用。在药物化学中,它可能与酶或受体等生物靶标相互作用,调节其活性。苯氧乙基和吡啶基硫代基可能在与靶位结合中发挥作用,影响化合物的效力和选择性。
相似化合物的比较
类似化合物
N-(2-苯氧乙基)-2-(吡啶-2-基硫代)乙酰胺: 结构相似,但硫醚键代替了硫代基。
N-(2-苯氧乙基)-2-(吡啶-2-基磺酰)乙酰胺: 包含磺酰基而不是硫代基。
独特性
N-(2-苯氧乙基)-2-(吡啶-2-基硫代)乙酰胺的独特性在于它同时含有苯氧乙基和吡啶基硫代基,这可能赋予其与类似物相比不同的化学和生物学性质。这些结构特征可以影响其反应性、结合亲和力和在各种应用中的整体功能。
属性
分子式 |
C15H16N2O2S |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
N-(2-phenoxyethyl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C15H16N2O2S/c18-14(12-20-15-8-4-5-9-17-15)16-10-11-19-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,16,18) |
InChI 键 |
WMTIYGATEOVYBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12461332.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B12461333.png)

![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)
![N'-[2-(2,5-dimethyl-1H-indol-3-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B12461350.png)
![ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12461351.png)
![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12461381.png)

![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
![4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
![Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12461404.png)
